molecular formula C23H20N2O3S B2414874 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(naphthalen-1-yl)acetamide CAS No. 476210-48-7

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(naphthalen-1-yl)acetamide

Cat. No. B2414874
CAS RN: 476210-48-7
M. Wt: 404.48
InChI Key: DJIXFYROQNNGPN-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(naphthalen-1-yl)acetamide is a chemical compound that has gained attention in scientific research for its potential applications in various fields. It is a thiazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied to understand its potential applications.

Scientific Research Applications

Anticancer Potential

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(naphthalen-1-yl)acetamide and its derivatives have been studied for their potential as anticancer agents. For instance, thiazole-based compounds, including those with naphthalen-1-yl moieties, have shown significant anticancer activity against various cancer cell lines like cervical, breast, and colorectal cancers. These compounds are noted to induce apoptosis in cancer cells (Ekrek, Şenkardeş, Erdoğan, & Çevik, 2022).

Anti-Parkinson's Activity

Some derivatives of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(naphthalen-1-yl)acetamide have shown potential in anti-Parkinson's research. Specifically, compounds synthesized from naphthalene-1-yl acetate displayed potent free radical scavenging activity and exhibited anti-Parkinson's effects in vivo, as evidenced in 6-Hydroxydopamine lesioned rat models (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).

Structural and Physical Analysis

The compound has also been the subject of structural and physical parameter studies. For instance, N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine, a related compound, was synthesized and characterized, providing insights into molecular structures beneficial for further pharmacological research (GayathriB., Kamble, JagadeeshPrasad, BhavyaN., LokanathN., Mahendra, Laxmana, & Prakash, 2019).

Antimicrobial Activities

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(naphthalen-1-yl)acetamide derivatives have been evaluated for their antimicrobial properties. Aryloxyacetic acid hydrazides derived from similar compounds demonstrated notable antibacterial and antifungal activities, underscoring their potential in antimicrobial therapy (Abdel-Wahab, Khidre, & Awad, 2012).

Anti-HIV Drug Potential

The compound's derivatives have been studied as potential anti-HIV drugs. Acetamide derivatives, especially those with bromophenyl and nitrophenyl substitutions, were found to be potent against HIV, based on density functional theory studies (Oftadeh, Mahani, & Hamadanian, 2013).

Epidermal Growth Factor Receptor (EGFR) Inhibition

Benzo[4,5]imidazo[2,1-b]thiazole derivatives of the compound have shown significant antitumor activity against human cancer cell lines by inhibiting the epidermal growth factor receptor (EGFR). These findings suggest their potential as lead compounds in antitumor agent development (Deng, Tan, An, Ma, Jin, Wang, Meng, & Hu, 2019).

Antihyperglycemic Activity

2-(Substituted phenyl)-3-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-1,3-thiazolidin-5-ylacetic acid derivatives of this compound have been studied for antihyperglycemic activity, showing promising results in blood glucose lowering ability in rat models (Imran, Yar, & Khan, 2009).

Anti-HIV Reverse Transcriptase Inhibition

2-(4-(Naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamides, derivatives of the compound, were synthesized and evaluated as HIV-1 reverse transcriptase inhibitors. Some of these derivatives were found to be potent inhibitors, providing new avenues for anti-HIV drug development (Zhan, Liu, Fang, Li, Pannecouque, & De Clercq, 2009).

properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c1-27-20-11-10-17(12-21(20)28-2)19-14-29-23(24-19)25-22(26)13-16-8-5-7-15-6-3-4-9-18(15)16/h3-12,14H,13H2,1-2H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIXFYROQNNGPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=CC4=CC=CC=C43)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(naphthalen-1-yl)acetamide

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